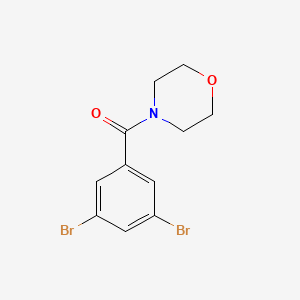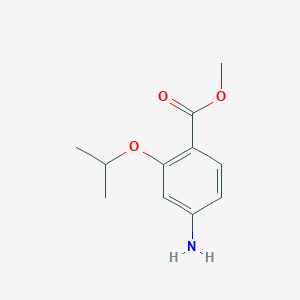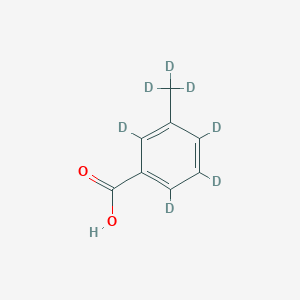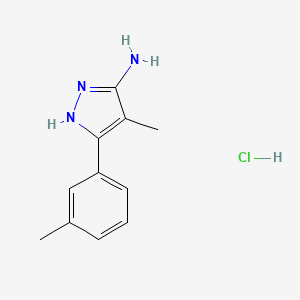
1-Methoxy-4-phenylcyclohexane-1-carboxylic acid
Vue d'ensemble
Description
1-Methoxy-4-phenylcyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C14H18O3 and a molecular weight of 234.29 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring with a methoxy group and a phenyl group attached to the same carbon atom, and a carboxylic acid group attached to an adjacent carbon atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 234.29 . Other physical and chemical properties such as boiling point and solubility are not specified in the search results.Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research has shown that derivatives of cyclohexane carboxylic acids, which resemble the structure of 1-Methoxy-4-phenylcyclohexane-1-carboxylic acid, are used in the synthesis of complex heterocyclic structures. For instance, vanilline alkanoates have been utilized in cascade heterocyclizations to form derivatives of hexahydrobenzacridine and octahydroxanthene derivatives, highlighting the potential of cyclohexane carboxylic acids in the creation of pharmacologically relevant compounds (Kozlov & Basalaeva, 2005).
Synthesis Methodologies
Another research avenue involves the development of novel synthesis methods for related compounds. For example, the synthesis of 1′-substituted 4′,4′-dimethyl-6′-methoxy-4′H-spiro[cyclohexane-1,3′-isoquinolines] showcases innovative approaches to generating cyclohexane derivatives via consecutive Wagner-Meerwein rearrangement and Ritter reaction, indicating the versatility of cyclohexane carboxylic acids in synthetic organic chemistry (Perevoshchikova et al., 2014).
Antinociceptive Activity
The exploration of biological activities is also a significant aspect of the research on cyclohexane derivatives. Derivatives of 4-(1-Methoxycarbonylcyclohexyl)- and 6-bromo-4-(1-Methoxycarbonylcyclohexyl)-2-oxochromane-3-carboxylic acid have demonstrated antinociceptive activity, suggesting potential therapeutic applications for pain management (Kirillov et al., 2015).
Advanced Organic Synthesis
Further studies include the development of synthetic processes for compounds with structural similarities, such as the preparation of 1-Hydroxycyclohexyl phenyl methanone from cyclohexane carboxylic acid. This research highlights the utility of cyclohexane carboxylic acid derivatives in synthesizing compounds of industrial relevance, showcasing the broad applicability of these compounds in organic synthesis and potential industrial applications (Hu-qin, 2009).
Propriétés
IUPAC Name |
1-methoxy-4-phenylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-17-14(13(15)16)9-7-12(8-10-14)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNAIQWEUOFEPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC(CC1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3,6'-dichloro-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459284.png)




![2-[2-(2,6-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1459290.png)


![2-[(3-nitrobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B1459295.png)




![2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride](/img/structure/B1459307.png)